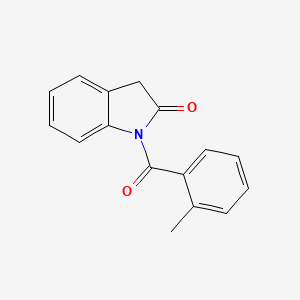
1-(2-methylbenzoyl)-3H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzoyl)-3H-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzoyl group attached to the indole core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzoyl)-3H-indol-2-one typically involves the acylation of indole derivatives. One common method is the Friedel-Crafts acylation, where indole reacts with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The indole ring can participate in EAS reactions, where electrophiles such as halogens, nitro groups, or sulfonic acids can substitute hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Friedel-Crafts Acylation: 2-methylbenzoyl chloride, AlCl3, anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Major Products
EAS: Substituted indole derivatives with various functional groups.
Reduction: 1-(2-methylbenzyl)-3H-indol-2-one.
Oxidation: 1-(2-carboxybenzoyl)-3H-indol-2-one.
Scientific Research Applications
1-(2-methylbenzoyl)-3H-indol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-methylbenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The benzoyl group can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-3H-indol-2-one: Lacks the methyl group on the benzoyl ring, which can affect its reactivity and biological activity.
1-(4-methylbenzoyl)-3H-indol-2-one: The methyl group is positioned differently, which can influence its chemical properties and interactions with biological targets.
1-(2-methylbenzoyl)-3H-indole:
Uniqueness
1-(2-methylbenzoyl)-3H-indol-2-one is unique due to the specific positioning of the methyl group on the benzoyl ring and the presence of the carbonyl group.
Properties
CAS No. |
68770-75-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(2-methylbenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)16(19)17-14-9-5-3-7-12(14)10-15(17)18/h2-9H,10H2,1H3 |
InChI Key |
SHEQHRFDNUVQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


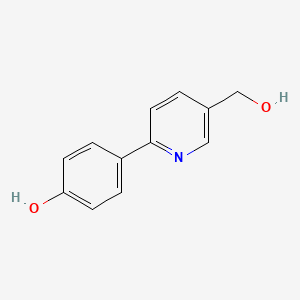
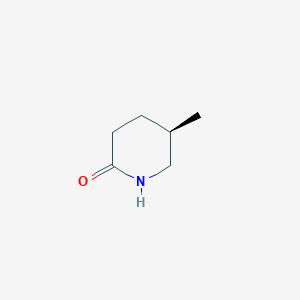
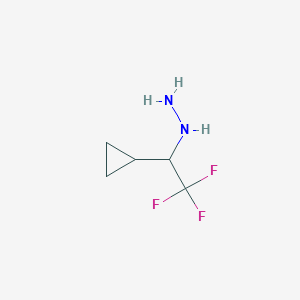
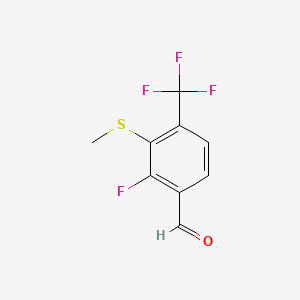
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)


![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
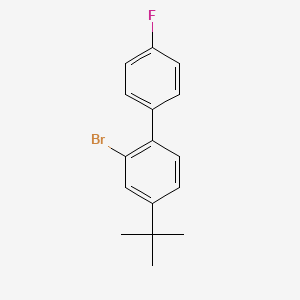
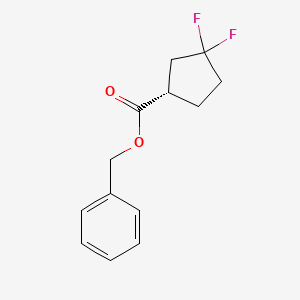

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)

